molecular formula C27H30O15 B3029084 Apigenin-7-O-sophroside CAS No. 52073-83-3

Apigenin-7-O-sophroside

Cat. No.: B3029084
CAS No.: 52073-83-3
M. Wt: 594.5 g/mol
InChI Key: QMAISBPLGVOOOA-BYJQLNSESA-N
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Description

Apigenin-7-O-sophroside is a naturally occurring flavonoid glycoside derived from apigenin. It is commonly found in various plants and is known for its potential health benefits. The compound has a molecular formula of C27H30O15 and a molar mass of 594.52 g/mol . This compound is recognized for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin-7-O-sophroside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a sugar moiety to apigenin under mild reaction conditions. Another approach is the chemical glycosylation, where apigenin is reacted with a glycosyl donor in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, including the use of engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Apigenin-7-O-sophroside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and reagents, including acids and bases, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Apigenin-7-O-sophroside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Apigenin-7-O-sophroside involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Apigenin-7-O-glucoside: Another glycoside of apigenin with similar antioxidant and anti-inflammatory properties.

    Luteolin-7-O-glucoside: A flavonoid glycoside with comparable biological activities.

    Quercetin-3-O-glucoside: Known for its strong antioxidant and anticancer effects.

Uniqueness

Apigenin-7-O-sophroside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This makes it particularly effective in certain biological applications compared to other similar compounds .

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-17-20(33)22(35)24(37)26(40-17)42-25-23(36)21(34)18(9-29)41-27(25)38-12-5-13(31)19-14(32)7-15(39-16(19)6-12)10-1-3-11(30)4-2-10/h1-7,17-18,20-31,33-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAISBPLGVOOOA-BYJQLNSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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